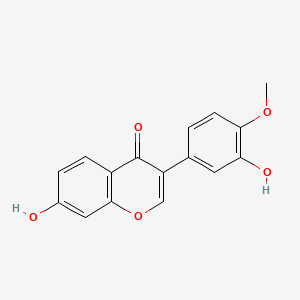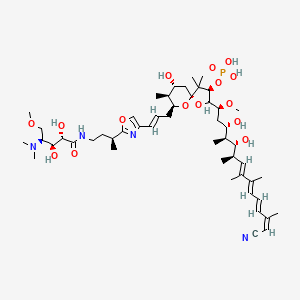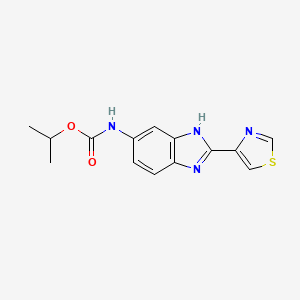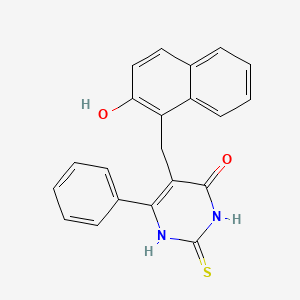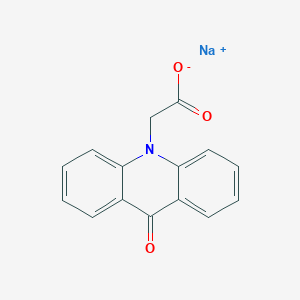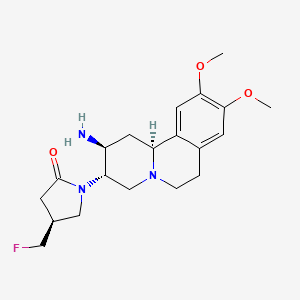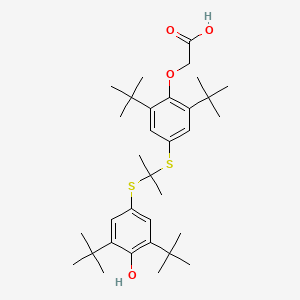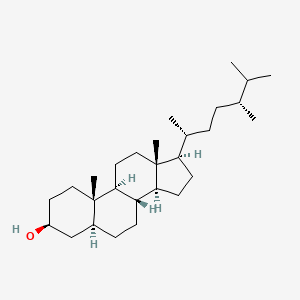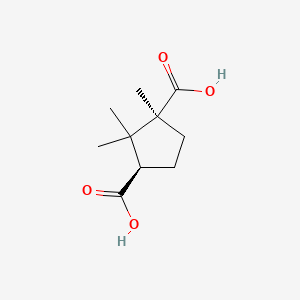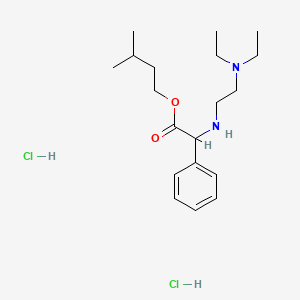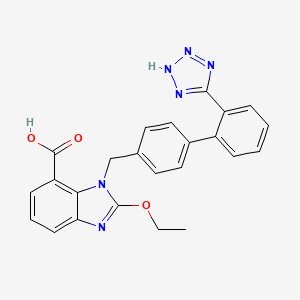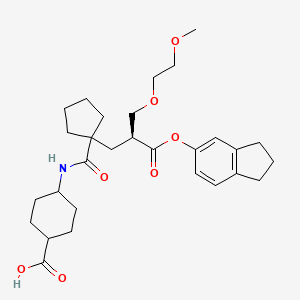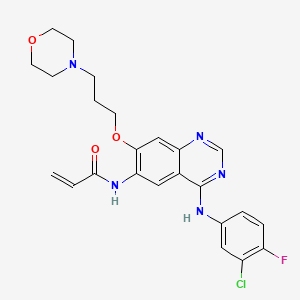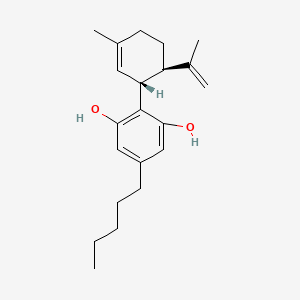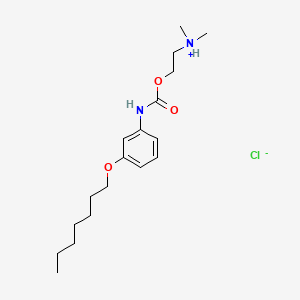
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Emulsifying Properties in Food Systems
Research by Jia et al. (2019) has explored the production of phytosteryl amino acid ester hydrochlorides, which share structural similarities with Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride. These compounds were found to have higher emulsifying properties, potentially favoring their wide application in food systems (Jia et al., 2019).
Synthesis of Isoxazolecarboxylates
Schenone et al. (1991) investigated the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates using esters similar to Carbanilic acid derivatives. This study highlights the potential of these compounds in the synthesis of isoxazolecarboxylates, which have applications in various chemical syntheses (Schenone, Fossa, & Menozzi, 1991).
Antioxidative and Antiviral Activities
Stankova et al. (2009) synthesized hydroxycinnamic acid amides using compounds structurally similar to Carbanilic acid derivatives. These amides showed significant antioxidative and antiviral activities, suggesting a potential application in pharmaceutical research (Stankova et al., 2009).
Antibacterial Studies
Shankerrao et al. (2013) conducted studies on phenolic esters and amides of quinoline-carboxylic acid, using esters similar to Carbanilic acid derivatives. This research indicates potential antibacterial applications of such compounds (Shankerrao, Bodke, & Mety, 2013).
Surface Activity in Surfactants
Xu Qun (2008) explored the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants, involving compounds akin to Carbanilic acid derivatives. This study highlights their excellent surface activity, which could be useful in the production of surfactants (Xu Qun, 2008).
Antitumor Activity
Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, using esters related to Carbanilic acid derivatives. These compounds showed notable antitumor activity, indicating their potential application in cancer research (Xiong et al., 2009).
Propiedades
Número CAS |
68097-63-2 |
|---|---|
Nombre del producto |
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Fórmula molecular |
C18H31ClN2O3 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-5-6-7-8-13-22-17-11-9-10-16(15-17)19-18(21)23-14-12-20(2)3;/h9-11,15H,4-8,12-14H2,1-3H3,(H,19,21);1H |
Clave InChI |
UOVPUMGICJKNLS-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
SMILES canónico |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



